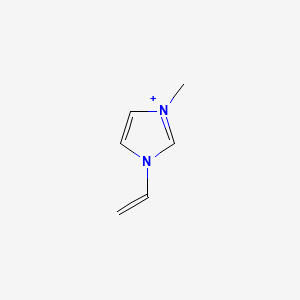
Bis(hydroxymethyl)phenylphosphine
Descripción general
Descripción
Bis(hydroxymethyl)phenylphosphine is a chemical compound with the molecular formula C8H11O2P . It is used in scientific research due to its exceptional properties .
Synthesis Analysis
The synthesis of new phosphines, including Bis(hydroxymethyl)phenylphosphine, is a topic of ongoing research . The reaction of bis(hydroxymethyl)phenylphosphine with 4,4"-diaminodiphenylmethane in DMF has been reported .Molecular Structure Analysis
The molecular structure of Bis(hydroxymethyl)phenylphosphine is represented by the formula C8H11O2P .Chemical Reactions Analysis
The reactivity of phosphines, including Bis(hydroxymethyl)phenylphosphine, is a subject of study in the field of chemistry . For instance, the reaction of bis(hydroxymethyl)phenylphosphine with dimethylformamide dimethylacetal has been reported .Physical And Chemical Properties Analysis
Bis(hydroxymethyl)phenylphosphine has a melting point of 56-58°C . It finds extensive utilization as a phosphine oxide ligand for diverse metal catalysts .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
- Bis(hydroxymethyl)phenylphosphine reacts with dimethylformamide dimethylacetal, yielding 2-dimethylamino-5-phenyl-1,3,5-dioxaphosphorinane and dimethylaminomethylenephenylphosphine, important for organic synthesis (Ionkin, Erastov, & Arbuzov, 1987).
Chiral Compounds and Enzymatic Desymmetrization
- Bis(hydroxymethyl)phenylphosphine oxide undergoes enzymatic desymmetrization to form chiral monoacetates, a significant process in asymmetric synthesis (Kiełbasiński, Żurawiński, Albrycht, & Mikołajczyk, 2003).
Material Science and Polymer Synthesis
- This compound is used in synthesizing benzoxazine monomers that incorporate phenylphosphine oxide, contributing to the development of thermally stable polymers (Choi, Ohba, Brunovska, Hemvichian, & Ishida, 2006).
Stereoselective and Macrocyclic Synthesis
- The reaction of bis(hydroxymethyl)phenylphosphine with other compounds like 4,4"-diaminodiphenylmethane leads to macrocyclic aminomethylphosphines, which have implications in stereoselective synthesis (Kuznetsov, Balueva, Litvinov, Gubaidullin, Nikonov, Karasik, & Sinyashin, 2002).
Transition Metal Complexes and Catalysis
- Bis(hydroxymethyl)phenylphosphine is used in synthesizing novel chiral bisphosphine ligands and their transition metal complexes, which are significant in catalysis (Karasik, Naumov, Sinyashin, Belov, Novikova, Lönnecke, & Hey‐Hawkins, 2003).
Safety And Hazards
Direcciones Futuras
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties . The application of phosphines in organocatalysis is a main field of tertiary phosphine application after metal-complex catalysis .
Propiedades
IUPAC Name |
[hydroxymethyl(phenyl)phosphanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O2P/c9-6-11(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDGKIUMGVMSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185192 | |
| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(hydroxymethyl)phenylphosphine | |
CAS RN |
3127-08-0 | |
| Record name | Bis(hydroxymethyl)phenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3127-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, (phenylphosphinidene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003127080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, (phenylphosphinidene)bis- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-Chloro-2-[2-[[5-chloro-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]but-1-enyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate;N,N-diethylethanamine](/img/structure/B1604524.png)











